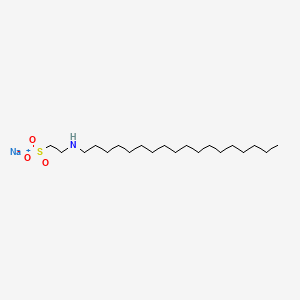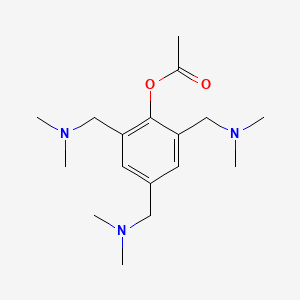
N-p-Nitrophenyl-L-arabinosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-p-Nitrophenyl-L-arabinosylamine is a chemical compound with the molecular formula C11H14N2O6 It is characterized by the presence of a nitrophenyl group attached to an arabinosylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Nitrophenyl-L-arabinosylamine typically involves the reaction of p-nitrophenylamine with L-arabinose under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-p-Nitrophenyl-L-arabinosylamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The arabinosylamine moiety can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted arabinosylamine compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-p-Nitrophenyl-L-arabinosylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-p-Nitrophenyl-L-arabinosylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The arabinosylamine moiety can also interact with carbohydrate-binding proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N-p-nitrophenyl-L-arabinosylamine: Similar in structure but contains a nitroso group.
N-p-Nitrophenyl-D-arabinosylamine: Similar but with a different stereochemistry.
N-p-Nitrophenyl-L-glucosylamine: Similar but with a different sugar moiety.
Uniqueness
N-p-Nitrophenyl-L-arabinosylamine is unique due to its specific combination of a nitrophenyl group and an L-arabinosylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
66036-36-0 |
|---|---|
Molecular Formula |
C11H14N2O6 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(3R,4S,5S)-2-(4-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9-,10+,11?/m0/s1 |
InChI Key |
VNKDLWYBNIBMEY-GKDVJIACSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


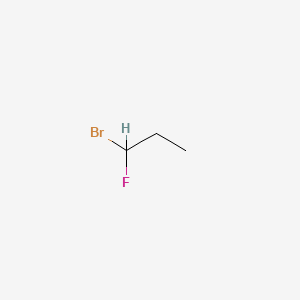

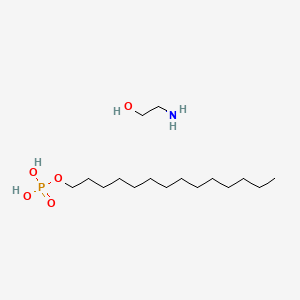
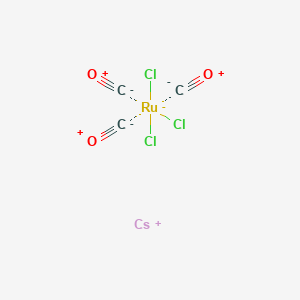
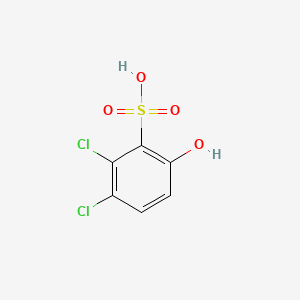


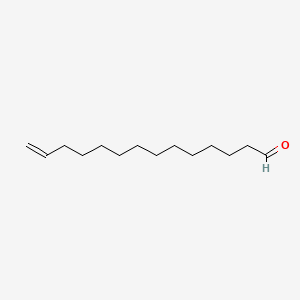


![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
